ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves multiple stepsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl α-ethylacetoacetate . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate and ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate . Compared to these, ethyl 1-{2-[(2-chlorobenzyl)oxy]ethyl}-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has unique structural features that may confer distinct biological activities and applications.
Properties
Molecular Formula |
C25H24ClNO4 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
ethyl 1-[2-[(2-chlorophenyl)methoxy]ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H24ClNO4/c1-3-31-25(29)23-16(2)27(12-13-30-15-17-8-4-7-11-21(17)26)24-19-10-6-5-9-18(19)22(28)14-20(23)24/h4-11,14,28H,3,12-13,15H2,1-2H3 |
InChI Key |
PVRRCMYKLFUTDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCOCC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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